molecular formula C15H28O B8504595 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- CAS No. 64611-88-7

1,6-Dodecadien-3-ol, 3,7,11-trimethyl-

Cat. No.: B8504595
CAS No.: 64611-88-7
M. Wt: 224.38 g/mol
InChI Key: RAYSJZWIMVHXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Dodecadien-3-ol, 3,7,11-trimethyl-, also known as nerolidol, is a naturally occurring sesquiterpene alcohol. It is found in the essential oils of various plants, including neroli, ginger, jasmine, lavender, and tea tree. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dodecadien-3-ol, 3,7,11-trimethyl- can be synthesized through several organic reactions. One common method involves the selective hydrogenation of farnesol in the presence of a catalyst . The reaction conditions typically include a hydrogenation catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of the compound. Additionally, the purification of the final product is achieved through distillation and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,6-Dodecadien-3-ol, 3,7,11-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reduction of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst like palladium or platinum.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Major Products Formed

    Oxidation: Ketones or carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Halogenated derivatives

Comparison with Similar Compounds

1,6-Dodecadien-3-ol, 3,7,11-trimethyl- is similar to other sesquiterpene alcohols such as farnesol and bisabolol. it is unique in its specific aroma profile and its broad spectrum of biological activities .

Similar Compounds

Properties

CAS No.

64611-88-7

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

3,7,11-trimethyldodeca-1,6-dien-3-ol

InChI

InChI=1S/C15H28O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,11,13,16H,1,7-10,12H2,2-5H3

InChI Key

RAYSJZWIMVHXOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=CCCC(C)(C=C)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

An autoclave having an internal volume of 3 liters was charged with 630 g of the 3,7,11-trimethyl-6-dodecen -1-yn-3-ol thus obtained, 270 g of hexane and 0.22 g of a Lindlar catalyst (supported on calcium carbonate) to carry out the hydrogenation for 4 hours under hydrogen pressure of 5 to 8 kg/cm2 (gauge pressure) at a temperature of 25 to 43° C. Thereafter, the catalyst was filtered off, and the resultant filtrate was concentrated with a rotary evaporator to give 630 g of crude 3,7,11-trimethyl-1,6-dodecadien-3-ol. Analysis by gas chromatography (column: DC-550, available from Gasukuro Kogyo Inc.; column length: 3 m; column temperature: 160° C.; and column: PEG-20M, available from Gasukuro Kogyo Inc.; column length: 3 m; column temperature: 190° C.) revealed that the conversion of 3,7,11-trimethyl-6-dodecen-1-yn-3-ol was 95.5%, and the selectivity to 3,7,11-trimethyl -1,6-dodecadien-3-ol was 94.6%.
Name
3,7,11-trimethyl-6-dodecen -1-yn-3-ol
Quantity
630 g
Type
reactant
Reaction Step One
Name
Lindlar catalyst
Quantity
0.22 g
Type
catalyst
Reaction Step Two
Quantity
270 g
Type
solvent
Reaction Step Three

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